REACTION_CXSMILES
|
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH3:8][CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)=[O:11].O1CCO[CH2:20]1.Cl>CC(OC)(C)C.C(OCC)(=O)C>[CH3:18][C:15]1[CH:16]=[CH:17][C:12]([C:10]([CH:9]([CH2:20][N:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH3:8])=[O:11])=[CH:13][CH:14]=1.[ClH:1] |f:0.1,7.8|
|
Name
|
|
Quantity
|
75 kg
|
Type
|
reactant
|
Smiles
|
Cl.N1CCCCC1
|
Name
|
|
Quantity
|
105 kg
|
Type
|
reactant
|
Smiles
|
CCC(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
180 kg
|
Type
|
reactant
|
Smiles
|
O1COCC1
|
Name
|
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
440 kg
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
500 kg
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a suspension of the product
|
Type
|
CUSTOM
|
Details
|
is produced
|
Type
|
CUSTOM
|
Details
|
After that the solid is separated from the liquid as a damp product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried at 60-80° C. in the vacuum oven (200-500 mbar) over a period of 12-24 hours whereby 140 kg (81.5%) of colorless crystals
|
Duration
|
18 (± 6) h
|
Type
|
CUSTOM
|
Details
|
are isolated
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=CC(=CC1)C(=O)C(C)CN2CCCCC2.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |